molecular formula C26H23NO4 B12160034 (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-ethoxy-3-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one

(2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-ethoxy-3-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one

Cat. No.: B12160034
M. Wt: 413.5 g/mol
InChI Key: IUJPFPQUWODQFC-HMMYKYKNSA-N
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Description

(2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-ethoxy-3-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-ethoxy-3-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-ethoxy-3-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-ethoxy-3-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

The compound may exhibit various biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. It can be used in the development of new pharmaceuticals or as a lead compound in drug discovery.

Medicine

In medicine, the compound’s potential therapeutic effects can be explored for treating various diseases. Its pharmacokinetic and pharmacodynamic properties can be studied to understand its efficacy and safety.

Industry

In the industrial sector, the compound can be used in the production of dyes, pigments, or other materials. Its chemical properties may also make it suitable for use in organic electronics or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-ethoxy-3-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form specific interactions with these targets, leading to its observed effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(4-methylphenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one
  • (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one
  • (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-ethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one

Uniqueness

The uniqueness of (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-ethoxy-3-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one lies in its specific substitution pattern and the presence of both benzoxazole and chalcone moieties. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-ethoxy-3-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one is a synthetic derivative belonging to the chalcone class, characterized by a benzoxazole moiety. Chalcones and their derivatives have attracted significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • A benzoxazole ring, known for its biological activity.
  • Ethoxy and methoxy substituents that enhance its solubility and bioactivity.
  • A prop-2-en-1-one backbone, which is crucial for its reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that benzoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : Studies have shown that compounds similar to the target compound can induce apoptosis in breast cancer cells (MCF-7, MDA-MB-231) and lung cancer cells (A549) with IC50 values often in the micromolar range .
Cell LineIC50 (µM)Reference
MCF-710Bernard et al. 2014
A54915Chung et al. 2015
HepG220Kakkar et al. 2018

Antimicrobial Activity

The antimicrobial potential of benzoxazole derivatives has been well-documented. The target compound's structural features may confer activity against both Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentrations (MIC) : Similar compounds have demonstrated MIC values ranging from 125 to 250 µg/mL against pathogens like Escherichia coli and Staphylococcus aureus .
Bacterial StrainMIC (µg/mL)Reference
E. coli200Desai et al. 2020
S. aureus150Omar et al. 2020

Anti-inflammatory Activity

Benzoxazole derivatives have shown promising anti-inflammatory effects in various models:

  • In Vivo Studies : Compounds have been tested in carrageenan-induced paw edema models, demonstrating significant reductions in inflammation .

The biological activities of the target compound are likely mediated through several mechanisms:

  • Inhibition of Cell Proliferation : The chalcone structure is known to disrupt cell cycle progression in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.
  • Antimicrobial Mechanisms : Interaction with bacterial membranes or inhibition of essential enzymes.

Case Studies

Several case studies highlight the efficacy of benzoxazole derivatives:

  • A study on a related benzoxazole compound showed potent anticancer activity against leukemia cell lines with an IC50 as low as 20 nM, indicating its potential as a lead compound for further development .
  • Another investigation demonstrated the antimicrobial activity of a series of benzoxazole derivatives against multidrug-resistant Mycobacterium tuberculosis, suggesting their utility in treating resistant infections .

Properties

Molecular Formula

C26H23NO4

Molecular Weight

413.5 g/mol

IUPAC Name

(Z)-2-(1,3-benzoxazol-2-yl)-3-(4-ethoxy-3-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one

InChI

InChI=1S/C26H23NO4/c1-4-30-23-14-11-18(16-24(23)29-3)15-20(25(28)19-12-9-17(2)10-13-19)26-27-21-7-5-6-8-22(21)31-26/h5-16H,4H2,1-3H3/b20-15+

InChI Key

IUJPFPQUWODQFC-HMMYKYKNSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C(/C2=NC3=CC=CC=C3O2)\C(=O)C4=CC=C(C=C4)C)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C(C2=NC3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)C)OC

Origin of Product

United States

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